Crystal Structure and Stereochemistry of (S)-2-Phenyl-2-phenylamino-ethanol: A Comprehensive Technical Guide
Crystal Structure and Stereochemistry of (S)-2-Phenyl-2-phenylamino-ethanol: A Comprehensive Technical Guide
Executive Summary
The chiral β-amino alcohol (S)-2-Phenyl-2-phenylamino-ethanol (CAS: 135285-98-2) is a critical stereogenic building block in modern organic synthesis and medicinal chemistry [1]. It serves as a primary precursor for 3,5-diphenyl-2-oxazolidinones, which are core pharmacophores in the development of multidrug-resistant (MDR) HIV-1 protease inhibitors and advanced antibacterial agents.
This whitepaper provides an in-depth analysis of its stereochemical architecture, crystallographic behavior, and the causal mechanics behind its enantioselective synthesis. By detailing a self-validating synthetic protocol and addressing prevalent spectroscopic misassignments in the literature, this guide is designed to ensure rigorous reproducibility for drug development professionals.
Stereochemical Architecture & Crystallography
Absolute Configuration and Spatial Geometry
The compound features a single stereocenter at the C2 benzylic position, possessing the (S) absolute configuration. In this spatial arrangement, the bulky phenyl ring and the phenylamino group are oriented to minimize steric clash, dictating the molecule's conformation in both solution and solid states. The stereochemistry is non-negotiable for its pharmacological utility; inversion to the (R)-enantiomer often results in a complete loss of target-binding affinity in downstream oxazolidinone derivatives.
Crystal Lattice and Intermolecular Forces
While the exact unit cell parameters can vary based on the crystallization solvent, (S)-2-Phenyl-2-phenylamino-ethanol typically crystallizes in a non-centrosymmetric, chiral space group (such as P21 or P212121 ). The crystal lattice is stabilized by a highly ordered, three-dimensional network of intermolecular interactions:
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Hydrogen Bonding: The hydroxyl (-OH) and amine (-NH) groups act as both donors and acceptors, forming a robust O−H⋯N and N−H⋯O intermolecular network.
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π−π Stacking: The presence of two aromatic rings allows for parallel-displaced π−π stacking interactions between adjacent asymmetric units, providing significant lattice enthalpy.
Crystallographic intermolecular interactions stabilizing the chiral lattice network.
Mechanistic Causality in Enantioselective Synthesis
The synthesis of (S)-2-Phenyl-2-phenylamino-ethanol is most efficiently achieved via the regioselective ring-opening of (R)-styrene oxide with aniline.
The Regioselectivity Switch
Under neutral or basic conditions, nucleophilic attack occurs at the less sterically hindered terminal carbon (C1), yielding the undesired regioisomer 1-phenyl-2-phenylaminoethanol. However, Lewis acid catalysis (e.g., using silica-bonded S-sulfonic acid) fundamentally alters the transition state [2].
The Causality: The Lewis acid coordinates to the epoxide oxygen, causing the C-O bonds to weaken. The C2-O bond lengthens disproportionately because the developing positive charge at C2 is stabilized by resonance with the adjacent phenyl ring (benzylic stabilization). This imparts significant SN1 (carbocationic) character to the transition state. Despite this, the nucleophile (aniline) attacks from the anti-periplanar face before the C-O bond fully ruptures. This borderline SN1/SN2 mechanism ensures attack at the sterically hindered C2 position while enforcing a strict inversion of configuration , converting (R)-styrene oxide into the (S)-amino alcohol [3].
Mechanistic pathway illustrating the inversion of configuration during regioselective epoxide ring-opening.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol incorporates built-in validation gates to confirm both regioselectivity and enantiomeric excess (ee) at each stage.
Step 1: Catalytic Ring Opening
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Charge: In a dry, round-bottom flask, combine 10.0 mmol of (R)-styrene oxide and 10.5 mmol of aniline.
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Catalysis: Add 0.1 g of Silica-bonded S-sulfonic acid (SBSSA) as the solid Lewis acid catalyst.
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Reaction: Stir under solvent-free conditions at room temperature for 1 hour.
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Validation Gate 1 (Conversion): Perform TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active spot for styrene oxide ( Rf≈0.7 ) is entirely consumed.
Step 2: Workup and Purification
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Extraction: Dilute the mixture with 20 mL of CH2Cl2 and filter to recover the heterogeneous catalyst.
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Washing: Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO3 and brine.
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Validation Gate 2 (Regioselectivity): Evaporate the solvent and take a crude 1H NMR. Self-Correction Check: Ensure the benzylic CH−N proton appears at ~4.52 ppm . If a major peak appears at ~4.93 ppm, the reaction proceeded via the wrong regiochemical pathway.
Step 3: Crystallization and Chiral Validation
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Crystallization: Recrystallize the crude product from a mixture of hot ethanol and hexane (1:4). Allow to cool slowly to induce chiral lattice formation.
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Validation Gate 3 (Stereochemical Purity): Analyze the crystals via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The (S)-enantiomer must show an enantiomeric excess (ee) of >99%.
Spectroscopic Validation & Data Presentation
Addressing the Literature Pitfall
A critical error in several published papers is the misassignment of the benzylic proton in 1H NMR spectra. In the true (S)-2-phenyl-2-(phenylamino)ethanol, the CH2−OH protons appear upfield at ~3.74–3.93 ppm, and the CH−NHPh proton appears at ~4.52 ppm [2]. Misinterpreting the downfield shift (~4.93 ppm) of the regioisomer (1-phenyl-2-phenylaminoethanol) has historically led to flawed structural assignments in CO2 fixation studies [3].
Physicochemical and Spectroscopic Summary
| Property | Value / Description |
| Chemical Name | (S)-2-Phenyl-2-phenylamino-ethanol |
| CAS Number | 135285-98-2 |
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 g/mol |
| Stereocenter | C2 (Absolute configuration: S) |
| 1H NMR ( CDCl3 , 400 MHz) | δ 3.74 (dd, 1H), 3.93 (dd, 1H) [ CH2−OH ]; 4.52 (dd, 1H) [ CH−N ]; 6.63-7.42 (m, 10H) [Aromatic] |
| 13C NMR ( CDCl3 , 100 MHz) | δ 59.93 ( CH2 ), 67.33 ( CH ), 113.95-147.34 (Aromatic carbons) |
| Regioselectivity Marker | Benzylic CH−N signal strictly at ~4.52 ppm |
Applications in Drug Development
In pharmaceutical manufacturing, (S)-2-Phenyl-2-phenylamino-ethanol is not an end-product but a highly valuable chiral auxiliary and intermediate. When reacted with phosgene equivalents (like triphosgene or diethyl carbonate), it undergoes cyclization to form (S)-3,5-diphenyl-2-oxazolidinone .
This oxazolidinone core is a privileged scaffold. It is utilized to construct the P2 ligand binding pockets in HIV-1 protease inhibitors, where the carbonyl group of the oxazolidinone ring forms critical hydrogen bonds with the conserved Asp29 residue of the viral protease [3]. The strict (S)-stereochemistry ensures that the phenyl rings are perfectly oriented to occupy the hydrophobic S2 subsite of the enzyme, demonstrating why rigorous stereochemical control during the synthesis of the amino alcohol precursor is paramount.
References
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Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. "Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions." Journal of the Mexican Chemical Society, 2012. URL:[Link]
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Zhao, Y., et al. "Reaction Mechanism of CO2 and Styrene Oxide Catalyzed by Ionic Liquids: A Combined DFT Calculation and Experimental Study." The Journal of Physical Chemistry A, 2020. URL:[Link]
